1-Éthyl-3-isopropylpipérazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-Ethyl-3-isopropylpiperazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives, which are used in drug discovery and development.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Medicine: Piperazine derivatives are found in various pharmaceuticals, such as antihistamines, antipsychotics, and anti-inflammatory drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Méthodes De Préparation

The synthesis of 1-Ethyl-3-isopropylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize batch reaction vessels or flow (microwave) reactors to simplify the synthesis process and improve yields .

Analyse Des Réactions Chimiques

1-Ethyl-3-isopropylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Mécanisme D'action

The mechanism of action of 1-Ethyl-3-isopropylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

1-Ethyl-3-isopropylpiperazine can be compared with other piperazine derivatives, such as:

- 1-Methylpiperazine

- 1-Phenylpiperazine

- 1-Benzylpiperazine

These compounds share a similar piperazine core structure but differ in their substituents, which can significantly impact their biological activities and applications . For instance, 1-Benzylpiperazine is known for its stimulant properties, while 1-Phenylpiperazine has been studied for its potential antidepressant effects .

Activité Biologique

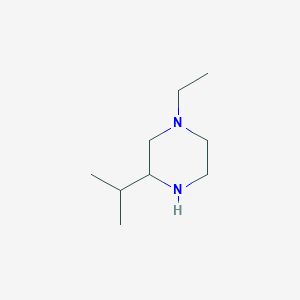

1-Ethyl-3-isopropylpiperazine (EIPP) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethyl group and an isopropyl group attached to the piperazine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.25 g/mol

- IUPAC Name : 1-Ethyl-3-isopropylpiperazine

The biological activity of EIPP primarily involves its interaction with various neurotransmitter receptors, particularly those related to the central nervous system (CNS). The compound has been studied for its potential effects on:

- Serotonin Receptors : EIPP may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : The compound's interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

- Nicotinic Acetylcholine Receptors : EIPP may modulate cholinergic signaling, impacting cognitive functions.

Biological Activity Overview

The biological activities of 1-Ethyl-3-isopropylpiperazine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels. |

| Neuroprotective Properties | May protect neurons from oxidative stress and neuroinflammation. |

| Anxiolytic Effects | Possible reduction in anxiety symptoms through serotonin receptor modulation. |

| Antipsychotic Potential | Interaction with dopamine receptors may provide therapeutic benefits. |

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the effects of EIPP on animal models of depression, showing significant reductions in depressive-like behaviors when administered at specific dosages. The study highlighted the role of serotonin receptor modulation in these effects.

- Neuroprotection : Research conducted on neuronal cultures demonstrated that EIPP could reduce cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent. This effect was attributed to the compound's ability to enhance antioxidant defenses within neurons.

- Anxiolytic Effects : In behavioral assays, EIPP displayed anxiolytic properties comparable to established anxiolytics like diazepam. The mechanism was linked to enhanced GABAergic transmission, providing insights into its therapeutic potential.

Pharmacokinetics

EIPP exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues, with a notable concentration in the CNS.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also possess biological activity.

- Excretion : Eliminated primarily through renal pathways.

Propriétés

IUPAC Name |

1-ethyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-11-6-5-10-9(7-11)8(2)3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSKFSDJLXTYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.